4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Description
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridine ring. The fluorine atom at position 4 and the methyl group at position 5 distinguish it from other pyrrolo[2,3-b]pyridine derivatives. This compound is of significant interest in medicinal chemistry, particularly in kinase inhibitor development, due to the scaffold’s ability to act as a hinge-binding motif in enzyme active sites .
Properties
IUPAC Name |
4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZOAQGIMCKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1F)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. For instance, treating 5-methyl-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile at 80°C introduces fluorine at position 4 with moderate yields (45–60%). This method’s efficiency depends on the electronic environment, as the electron-rich pyrrole ring facilitates electrophilic attack.
Halogen Exchange Reactions
Nucleophilic displacement of chloro or nitro groups offers an alternative. A 4-chloro-5-methyl precursor, synthesized via Vilsmeier-Haack chlorination (POCl3/DMF), undergoes halogen exchange with KF in the presence of crown ethers at elevated temperatures (150°C). This approach achieves higher regioselectivity but requires anhydrous conditions.
Methylation Strategies for Position 5
Direct C–H Methylation
Transition-metal-catalyzed C–H activation enables direct methylation. Palladium catalysts (e.g., Pd(OAc)2) with methylating agents like methylboronic acid in the presence of directing groups (e.g., pyridyl) facilitate site-selective methylation. For example, attaching a transient directing group at position 4-fluoro directs methylation to position 5 with 65–70% yield.
Building Block Approach
Incorporating methyl groups early in the synthesis ensures regiocontrol. Starting with 3-methylpyridine-2-amine, cyclization with α-bromoacetophenone derivatives forms the 5-methyl-pyrrolo[2,3-b]pyridine core. Subsequent fluorination at position 4 completes the synthesis.
Multi-Step Synthesis: Integrating Fluorination and Methylation
A convergent strategy combines cyclization, fluorination, and methylation:
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Cyclization : React 3-amino-4-chloro-5-methylpyridine with ethyl acetoacetate under acidic conditions to yield 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine.
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Fluorination : Treat the chloro intermediate with KF/18-crown-6 in DMF at 150°C for 12 h.
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Purification : Isolate via column chromatography (SiO2, hexane/EtOAc 3:1).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H2SO4, 120°C, 6 h | 78 |
| 2 | KF, 150°C, 12 h | 82 |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer.
Materials Science:
Biological Research: The compound has been evaluated for its biological activity, including its ability to inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action
The mechanism of action of 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Substituent Effects:
- Fluorine at Position 4 : Enhances electron-withdrawing effects, increasing polarity and influencing hydrogen-bonding capabilities. This contrasts with derivatives like 5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CID 49761624), where fluorine at position 5 and methyl at position 4 alter electronic distribution and steric accessibility .
- Methyl at Position 5 : Introduces moderate hydrophobicity compared to bulkier groups (e.g., phenyl or trifluoromethyl in compounds 6c–6g ), balancing solubility and membrane permeability .
Solubility and Pharmacokinetics
- Aqueous Solubility: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen (to form pyrrolo derivatives) improves solubility, as seen in derivatives 3–7 . The methyl group in 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine may slightly reduce solubility compared to morpholine-substituted analogs (e.g., derivative 3), but this is offset by fluorine’s polarity .
- Metabolic Stability: Fluorine at position 4 reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine .
Kinase Inhibition:
- FGFR1 Inhibition : Derivatives with substituents at position 5 (e.g., trifluoromethyl) show enhanced hydrogen bonding with G485, a key residue in FGFR1. The methyl group in 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine may occupy adjacent hydrophobic pockets, though potency depends on substituent size and orientation .
- TNIK Inhibition : The pyrrolo[2,3-b]pyridine scaffold exhibits high TNIK inhibition; fluorine and methyl groups may fine-tune selectivity over off-target kinases .
Anticancer Activity:
- Thieno[2,3-b]pyridines with poor solubility limit dosing in xenograft models . The nitrogen substitution in pyrrolo derivatives (e.g., 4-fluoro-5-methyl) improves solubility, enabling better pharmacokinetic profiles .
Comparative Data Table
Biological Activity
4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine is C₈H₈FN₃. The presence of a fluorine atom and a methyl group at specific positions on the pyrrolo ring contributes to its unique reactivity and biological profile.
1. Kinase Inhibition
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, particularly as kinase inhibitors. Specifically, 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine has been studied for its potential to inhibit various kinases involved in cellular processes such as survival and proliferation.
Table 1: Summary of Kinase Inhibition Studies
| Compound | Target Kinases | Inhibition Activity |
|---|---|---|
| 4-Fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine | SGK-1 (Serum/glucocorticoid-regulated kinase 1) | Moderate inhibition |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Various kinases | Significant inhibition |
2. Anti-inflammatory Properties
In vitro studies have suggested that 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine exhibits anti-inflammatory effects. For instance, it has shown promise in inhibiting the release of pro-inflammatory cytokines from macrophages exposed to stimuli such as lipopolysaccharides.
Case Study: Anti-inflammatory Activity
A study conducted on macrophages demonstrated that treatment with 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine led to a significant reduction in TNF-α levels. This suggests its potential utility in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies for pyrrolo[2,3-b]pyridines indicate that modifications at specific positions can enhance or diminish biological activity. The methyl group at position 5 appears to contribute positively to the compound's activity profile.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Enhances anti-inflammatory activity |
| Fluorine substitution | Increases kinase inhibition |
Research Findings
Recent studies have highlighted the pharmacological potential of pyrrolo[2,3-b]pyridine derivatives. For example, derivatives have been evaluated for their effects on phosphodiesterase (PDE) inhibition, which is crucial in managing various central nervous system disorders.
Key Findings:
- PDE Inhibition: Compounds related to 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine have shown selective inhibition against PDE4B, which is relevant for therapeutic applications in CNS diseases.
Q & A
Basic Synthesis: What are the common synthetic routes to prepare 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine?
Answer:
Key synthetic strategies involve halogenation, Suzuki-Miyaura coupling, and nucleophilic substitution. A representative pathway includes:
Halogenation : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the pyrrolopyridine core. For example, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile/ethanol at 70°C .
Methyl Group Introduction : Use methylboronic acids or Grignard reagents in cross-coupling reactions. Pd-catalyzed Suzuki-Miyaura coupling with methylboronic esters under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O at 90–105°C .
Cyclization : Assemble the pyrrolopyridine scaffold via acid-catalyzed cyclization of precursors, such as hexamine in acetic acid at 120°C .
Key Characterization : Confirm structure via , -NMR, HRMS, and X-ray crystallography (if applicable) .
Basic Characterization: Which spectroscopic methods are critical for confirming the structure of 4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine?
Answer:
- -NMR : Identify aromatic protons (e.g., δ 7.23–8.21 ppm for pyrrolopyridine protons) and methyl groups (singlet ~δ 2.50 ppm) .
- -NMR : Detect fluorine substituents (e.g., δ -172 ppm for C-4 fluorine) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 171.0123) .
- X-ray Diffraction : Resolve crystal structure for unambiguous confirmation .
Advanced Synthesis: How can conflicting regioselectivity in fluorination reactions of pyrrolopyridines be resolved?
Answer:
Contradictions in fluorination positions (e.g., C-3 vs. C-4) arise due to:
- Steric Effects : Bulky substituents direct fluorination to less hindered positions.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate specific sites.
- Reagent Choice : Selectfluor® favors electrophilic attack at electron-rich positions, while DAST (diethylaminosulfur trifluoride) may target different sites.
Mitigation : Pre-functionalize the core with directing groups (e.g., boronic esters) to control regiochemistry .
Advanced Reactivity: How do substituents influence the nucleophilicity of pyrrolo[2,3-b]pyridines?
Answer:
DFT studies show that electron-donating groups (e.g., methyl) enhance nucleophilicity by raising HOMO energy, while electron-withdrawing groups (e.g., fluoro) reduce it. For 4-fluoro-5-methyl derivatives:
- Methyl Group : Increases electron density at adjacent positions, facilitating cross-coupling reactions.
- Fluorine : Withdraws electrons but can stabilize intermediates via inductive effects.
Methodology : Use B3LYP/6-311G+(d,p) calculations to predict reactivity trends .
Advanced Applications: How can SAR studies optimize 4-fluoro-5-methyl-pyrrolopyridines for biological activity?
Answer:
Structure-activity relationship (SAR) strategies include:
Substituent Variation : Replace methyl with bulkier alkyl/aryl groups to modulate lipophilicity and target binding .
Heteroatom Introduction : Add nitrogen/sulfur to enhance hydrogen bonding or π-stacking (e.g., pyrimidine-fused analogs) .
Pharmacophore Hybridization : Combine pyrrolopyridine with fluorobenzoate moieties to improve pharmacokinetics (e.g., methyl 4-fluoro-2-(pyrrolopyridinyl-oxy)benzoate derivatives) .
Testing : Assess inhibition of targets like DNMT1 (DNA methyltransferase) or kinase enzymes via enzymatic assays .
Data Contradiction: Why do Suzuki-Miyaura coupling yields vary for 5-substituted pyrrolopyridines?
Answer:
Discrepancies arise due to:
- Catalyst Efficiency : Pd(PPh₃)₄ vs. PdCl₂(dppf) impacts electron-deficient substrates.
- Solvent Polarity : Polar solvents (e.g., dioxane/water) improve solubility of boronic acids.
- Temperature : Higher temperatures (105°C) enhance coupling efficiency but risk decomposition .
Optimization : Screen catalysts (e.g., XPhos Pd G3) and use microwave-assisted heating for rapid, high-yield reactions.
Methodological Challenge: How to handle overlapping thermal events in DSC/TGA analysis of pyrrolopyridine derivatives?
Answer:
Overlapping pyridine/nitrosyl group loss (e.g., in FePyNP complexes) complicates kinetic analysis. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
